![molecular formula C20H22ClN5O4S B327898 7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B327898.png)
7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps One common approach is to start with the appropriate purine derivative and introduce the 2-chlorobenzyl group through a nucleophilic substitution reaction The morpholino group can be added via a subsequent reaction, often involving a coupling reagent to facilitate the formation of the desired bond
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient reaction conditions and the use of advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could lead to the formation of a more saturated compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile
- 7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
Uniqueness
7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H22ClN5O4S |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(2-morpholin-4-yl-2-oxoethyl)sulfanylpurine-2,6-dione |
InChI |
InChI=1S/C20H22ClN5O4S/c1-23-17-16(18(28)24(2)20(23)29)26(11-13-5-3-4-6-14(13)21)19(22-17)31-12-15(27)25-7-9-30-10-8-25/h3-6H,7-12H2,1-2H3 |
InChI Key |
XKNFAQOSUCMRRQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)N3CCOCC3)CC4=CC=CC=C4Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)N3CCOCC3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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